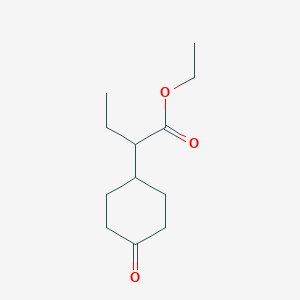

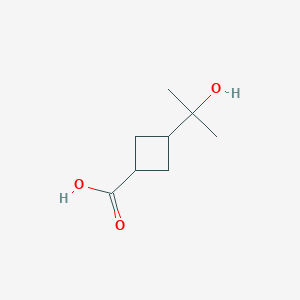

Ethyl 2-(4-oxocyclohexyl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-oxocyclohexyl)butanoate is an organic compound . It is an important organic synthesis intermediate with various industrial applications .

Synthesis Analysis

The synthesis of this compound is typically for research and development use by, or directly under the supervision of, a technically qualified individual .Molecular Structure Analysis

The molecular formula of this compound is C12H20O3 . Its molecular weight is 212.29 .Aplicaciones Científicas De Investigación

Biofuel and Biocommodity Chemical Production

Ethyl 2-(4-oxocyclohexyl)butanoate has potential applications in the production of biofuels and biocommodity chemicals. Research demonstrates the use of a TEV-protease based expression system in Saccharomyces cerevisiae for the production of 2-butanol and its chemical precursor butanone (MEK) through the catalysis of meso-2,3-butanediol conversion. This process involves a B12-dependent dehydratase step and a subsequent conversion by a NADH dependent secondary alcohol dehydrogenase, highlighting the compound's role in sustainable chemical synthesis (Ghiaci, Norbeck, & Larsson, 2014).

Chemical Synthesis

In another study, Ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butanoate, a compound structurally related to this compound, was successfully synthesized from ethyl 2-oxocyclopentanecarboxylate and ethyl 4-bromobutanoate. This synthesis, catalyzed by tetrabutylammonium iodide under mild conditions, led to the creation of spirononane-1,6-dione through hydrolysis, decarboxylation, and ring closure reactions, demonstrating the compound's utility in organic synthesis and the development of new chemical entities (Wang Jun, 2010).

Solvent Effects in Solubility Studies

This compound's related compounds have been explored for their solubility in various solvents, which is crucial for its purification and application in different chemical processes. A study on the solubility of 2-amino-3-methylbenzoic acid in twelve pure solvents, including ethyl acetate and 2-butanone, provides insights into the solvent effects and solubility behaviors of similar compounds. Such research aids in understanding the solution processes and enhances the efficiency of chemical syntheses involving this compound and its derivatives (Zhu et al., 2019).

Pesticide Development

This compound derivatives have been investigated for their potential as biochemically activated insect hormonogenic compounds (juvenogens) in pest control. This research includes the synthesis of enantiomers and the exploration of their biological activities, showcasing the compound's application in developing environmentally friendly pest control agents (Wimmer et al., 2007).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known to be an important intermediate in organic synthesis .

Biochemical Pathways

Ethyl 2-(4-oxocyclohexyl)butanoate is involved in several biochemical pathways due to its role as an organic synthesis intermediate . It can be used in the synthesis of polymers and as a solvent in organic reactions . .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the specific chemical reactions it is involved in. As an organic synthesis intermediate, it contributes to the formation of various end products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound may exhibit different properties under different temperature and pH conditions . .

Propiedades

IUPAC Name |

ethyl 2-(4-oxocyclohexyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h9,11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBCTQKZGGTHRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC(=O)CC1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)

![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)

![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)